2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
Pyridine derivatives can be synthesized through various methods. One common approach is the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This leads to the formation of pyridine derivatives .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and varies based on the specific substituents attached to the pyridine ring. For example, a compound named “2-(Methylsulfanyl)benzo[g]pteridin-4(1H)-one 5-oxide” has a molecular formula of C11H8N4O2S .Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely. For example, a compound named “2-(methylsulfanyl)pyrimidin-5-amine” has a molecular weight of 141.2 and a melting point of 105-110°C .Mechanism of Action
The mechanism of action of pyridine derivatives can vary greatly depending on their specific structure and functional groups. Some pyridine derivatives have been found to exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one involves the reaction of 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-5-one with methyl mercaptan in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-5H,6H,7H-cyclopenta[b]pyridin-5-one", "Methyl mercaptan", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-5-one to a reaction flask", "Add methyl mercaptan to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |
CAS No. |
1547812-31-6 |
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
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